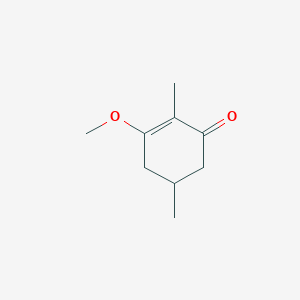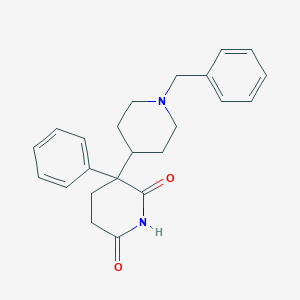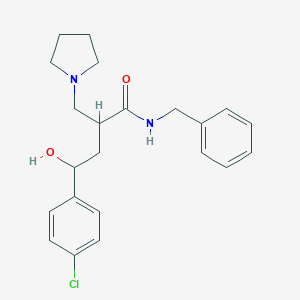
3-Hydroxyethyldeoxyuridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Hydroxyethyldeoxyuridine (3-HEDU) is a nucleoside analog that has gained significant attention in the field of cancer research. It is a synthetic compound that is structurally similar to thymidine, one of the four building blocks of DNA. 3-HEDU has been shown to have potent anti-tumor activity in vitro and in vivo, making it a promising candidate for cancer therapy.
作用機序
The mechanism of action of 3-Hydroxyethyldeoxyuridine is not fully understood, but it is believed to act as a DNA synthesis inhibitor. 3-Hydroxyethyldeoxyuridine is incorporated into the DNA of cancer cells during replication, which disrupts the normal functioning of the DNA and leads to cell death.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-Hydroxyethyldeoxyuridine are still being studied, but it has been shown to have low toxicity and good pharmacokinetic properties. In animal studies, 3-Hydroxyethyldeoxyuridine has been shown to be well-tolerated and to have a long half-life in the bloodstream.
実験室実験の利点と制限
One of the main advantages of using 3-Hydroxyethyldeoxyuridine in lab experiments is its potent anti-tumor activity. It has been shown to be effective against a wide range of cancer cell lines, making it a versatile tool for cancer research. However, one limitation of using 3-Hydroxyethyldeoxyuridine is its cost, as it is a synthetic compound that can be expensive to produce.
将来の方向性
There are several future directions for research on 3-Hydroxyethyldeoxyuridine. One area of focus is the development of new methods for synthesizing the compound, which could make it more cost-effective and accessible to researchers. Another area of focus is the optimization of 3-Hydroxyethyldeoxyuridine dosing and administration, which could improve its efficacy in cancer therapy. Additionally, further studies are needed to fully understand the mechanism of action of 3-Hydroxyethyldeoxyuridine and to identify potential side effects or toxicities associated with its use.
Conclusion:
3-Hydroxyethyldeoxyuridine is a promising compound for cancer research, with potent anti-tumor activity and low toxicity. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on 3-Hydroxyethyldeoxyuridine could lead to the development of new cancer therapies and improved understanding of the molecular mechanisms of cancer.
合成法
The synthesis of 3-Hydroxyethyldeoxyuridine can be achieved through several methods, including chemical synthesis and enzymatic synthesis. Chemical synthesis involves the use of chemical reactions to create the compound, while enzymatic synthesis involves the use of enzymes to catalyze the reaction. Chemical synthesis is the most commonly used method for producing 3-Hydroxyethyldeoxyuridine, and it involves the reaction of 2'-deoxyuridine with ethylene oxide in the presence of a base catalyst.
科学的研究の応用
3-Hydroxyethyldeoxyuridine has been extensively studied for its potential use in cancer therapy. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit tumor growth, and sensitize cancer cells to radiation therapy. In addition to its anti-tumor activity, 3-Hydroxyethyldeoxyuridine has also been shown to have anti-inflammatory and anti-viral properties.
特性
CAS番号 |
111447-33-7 |
|---|---|
製品名 |
3-Hydroxyethyldeoxyuridine |
分子式 |
C11H16N2O6 |
分子量 |
272.25 g/mol |
IUPAC名 |
3-(2-hydroxyethyl)-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C11H16N2O6/c14-4-3-12-9(17)1-2-13(11(12)18)10-5-7(16)8(6-15)19-10/h1-2,7-8,10,14-16H,3-6H2/t7-,8+,10+/m0/s1 |
InChIキー |
IYLUHFMMDXPRTF-QXFUBDJGSA-N |
異性体SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=CC(=O)N(C2=O)CCO)CO)O |
SMILES |
C1C(C(OC1N2C=CC(=O)N(C2=O)CCO)CO)O |
正規SMILES |
C1C(C(OC1N2C=CC(=O)N(C2=O)CCO)CO)O |
その他のCAS番号 |
111447-33-7 |
同義語 |
3-(2-hydroxyethyl)-2'-deoxyuridine 3-HE-dU 3-hydroxyethyldeoxyuridine |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![6-Methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B37460.png)
![6,6-Dimethyl-4H-thieno[3,4-c][1,2]oxazole](/img/structure/B37461.png)
![9,9-Bis[4-(2-hydroxyethoxy)phenyl]fluorene](/img/structure/B37463.png)







![4-Hydroxy-6-methyl-1H-pyrazolo[3,4-b]pyridin-3(2H)-one](/img/structure/B37485.png)

